3,5-Dimethylbenzohydrazide
Overview
Description
3,5-Dimethylbenzohydrazide is a chemical compound that is derived from benzohydrazide with two methyl groups attached to the benzene ring at the 3rd and 5th positions. Although the provided papers do not directly discuss 3,5-Dimethylbenzohydrazide, they provide insights into related compounds and their synthesis, molecular structure, and chemical properties, which can be used to infer some aspects of 3,5-Dimethylbenzohydrazide.
Synthesis Analysis
The synthesis of related compounds provides a basis for understanding how 3,5-Dimethylbenzohydrazide might be synthesized. For instance, 3,5-Dimethylbenzamide, a closely related compound, was prepared through the oxidation of mesitylene, followed by chloridization and reaction with ammonia . This suggests that a similar approach could potentially be used for synthesizing 3,5-Dimethylbenzohydrazide, with the appropriate hydrazide reagent.
Molecular Structure Analysis
The molecular structure of 3,5-dimethylbenzoic acid, a compound structurally similar to 3,5-Dimethylbenzohydrazide, was determined using X-ray crystallography . The study found that the carbon skeleton of the benzene ring has C2v symmetry and provided detailed bond distances and angles. These findings can be extrapolated to predict the molecular geometry of 3,5-Dimethylbenzohydrazide, considering the similarities in the aromatic ring structure.
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of 3,5-Dimethylbenzohydrazide. However, the synthesis of diheterocyclic compounds from related hydrazides and the preparation of other benzohydrazide derivatives suggest that 3,5-Dimethylbenzohydrazide could undergo similar reactions to form various heterocyclic compounds. The reactivity would likely be influenced by the presence of the methyl groups and the hydrazide functionality.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,5-Dimethylbenzohydrazide can be inferred from related compounds. For example, the melting point of 3,5-Dimethylbenzamide was reported, which provides a reference point for the melting range of similar compounds . Spectroscopic techniques such as IR and NMR used to characterize related compounds would also be applicable to 3,5-Dimethylbenzohydrazide for determining its physical and chemical properties.
Scientific Research Applications
Anticancer Evaluation
- Hydrazone derivatives of 2,6-dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carbohydrazide, including 3,5-dimethylbenzohydrazide, have been synthesized and evaluated for anticancer properties. Compounds demonstrated significant cytotoxicity against ovarian cancer cell lines, indicating potential as anticancer agents (Terzioğlu & Gürsoy, 2003).
Insecticidal Activity
- Synthesized benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide, including those with a 3,5-dimethylbenzohydrazide moiety, showed notable insecticidal activity. This highlights its potential in pest control applications (Sawada et al., 2003).
Dental Applications
- A study evaluated the biocompatibility of a new compound, 3,5-dimethyl-1-thiocarboxamide pyrazole, a derivative of 3,5-dimethylbenzohydrazide, for use in dental composites. It showed no significant impact on the mechanical properties of dental composites, indicating its suitability for dental applications (Abaszadeh, Mohammadi, & Mohammadzadeh, 2020).
Multidrug Resistance Reverting Agent
- The compound 3,5-dibenzoyl-4-(3-phenoxyphenyl)-1,4-dihydro-2,6-dimethylpyridine, related to 3,5-dimethylbenzohydrazide, was studied for its potential in reverting multidrug resistance in cancer treatment. It showed no effects on vascular smooth muscle contractility, making it a promising agent in cancer therapy (Saponara et al., 2004).
Synthesis and Characterization
- The preparation of 3,5-Dimethylbenzamide, a derivative of 3,5-dimethylbenzohydrazide, was described, including its characterization through IR spectra. This research contributes to the understanding of its chemical properties and potential applications (Su, 2003).
Safety And Hazards
The compound has a GHS07 pictogram and a warning signal word . The hazard statement is H302, indicating that it is harmful if swallowed . The precautionary statements include P264, P270, P301+P312, P330, and P501, which provide guidance on washing hands and skin thoroughly after handling, not eating, drinking or smoking when using this product, calling a poison center or doctor if feeling unwell, rinsing mouth, and disposing of contents/container in accordance with local regulations .
properties
IUPAC Name |
3,5-dimethylbenzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-6-3-7(2)5-8(4-6)9(12)11-10/h3-5H,10H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAXXNYJSWNHITI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397447 | |
Record name | 3,5-dimethylbenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethylbenzohydrazide | |
CAS RN |
27389-49-7 | |
Record name | 3,5-dimethylbenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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